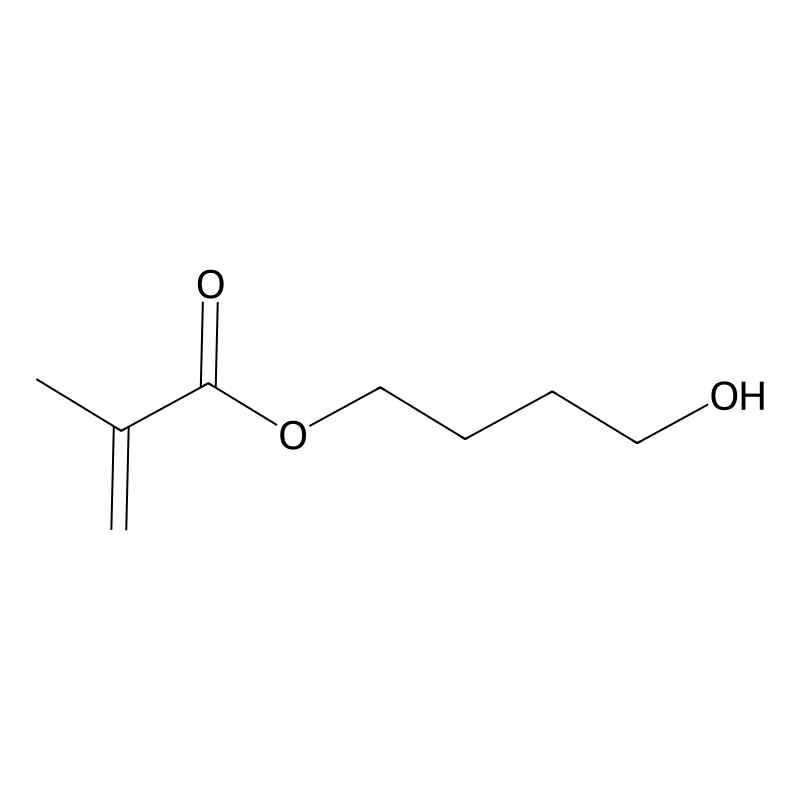

4-Hydroxybutyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Hydroxybutyl methacrylate is an organic compound characterized by its molecular formula and a molecular mass of 158.20 g/mol. It is a colorless liquid with a boiling point of approximately 65-70 °C at a pressure of 0.05 Torr. The compound features a methacrylate group, which is known for its ability to undergo polymerization, making it valuable in various industrial applications. It is also recognized by its CAS Registry Number, 997-46-6, and has several synonyms, including 2-Propenoic acid, 2-methyl-, 4-hydroxybutyl ester and Methacrylic acid, 4-hydroxybutyl ester .

4-Hydroxybutyl methacrylate is versatile in terms of chemical reactivity. Key reactions include:

- Polymerization: This compound can polymerize to form both homopolymers and copolymers, which are utilized in creating various materials with tailored properties.

- Esterification and Transesterification: It can react with acids and alcohols to form esters, which are important in the production of polymers.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield methacrylic acid and 4-hydroxybutanol.

Common reagents for these reactions include initiators like azobisisobutyronitrile and catalysts such as sulfuric acid or p-toluenesulfonic acid for esterification.

The synthesis of 4-hydroxybutyl methacrylate typically involves the esterification of methacrylic acid with 4-hydroxybutanol. This reaction is usually facilitated by an acid catalyst under reflux conditions to remove water produced during the reaction. In industrial settings, continuous processes are employed to enhance efficiency, including advanced separation techniques like pressure-swing distillation to ensure high purity and yield .

4-Hydroxybutyl methacrylate finds extensive applications across various industries:

- Polymer Production: It is primarily used in the synthesis of polymers that require flexibility and hydrophilicity.

- Adhesives and Coatings: Its properties make it suitable for use in adhesives and coatings that demand durable yet flexible characteristics.

- Biomedical

Research into the interactions of 4-hydroxybutyl methacrylate focuses on its ability to form stable nano-objects that can respond to environmental changes such as temperature and pH. These properties have implications for drug delivery systems where controlled release is essential. The compound's interactions with various biological environments are still under investigation to fully elucidate its potential therapeutic applications .

Several compounds share structural similarities with 4-hydroxybutyl methacrylate:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Hydroxybutyl acrylate | Acrylate | Similar structure but with an acrylate group instead of a methacrylate group. |

| 2-Hydroxyethyl methacrylate | Methacrylate | Contains a shorter hydroxyethyl chain. |

| 2-Hydroxypropyl methacrylate | Methacrylate | Contains a hydroxypropyl chain. |

Uniqueness: The distinguishing feature of 4-hydroxybutyl methacrylate lies in its longer hydroxybutyl chain, which enhances both flexibility and hydrophilicity compared to its shorter chain analogs. This property makes it particularly advantageous in applications requiring flexible and hydrophilic polymers, setting it apart from similar compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

67939-76-8